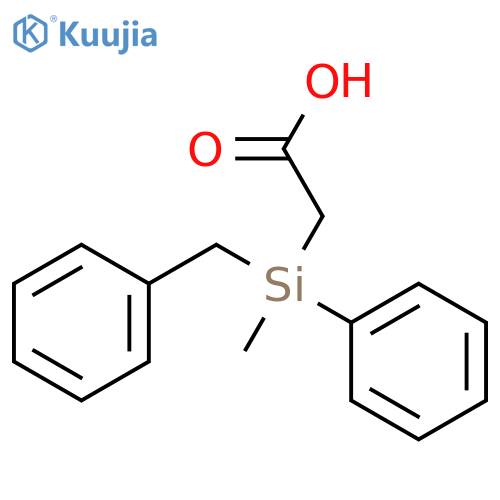Cas no 95373-54-9 ((+)-Benzylmethylphenylsilylacetic Acid)
(+)-ベンジルメチルフェニルシリル酢酸は、光学活性なシリル基を有する有機酸化合物です。不斉合成における重要な中間体として、医薬品や機能性材料の開発において高い有用性を示します。本製品の特徴は、1) 高い光学純度(>99% ee)を有し、立体選択的反応に最適であること、2) シリル基の保護基として優れた特性を発揮すること、3) 安定性が高く、各種有機溶媒への溶解性に優れていることです。特に不斉カルボン酸誘導体の合成において、その立体構造を保持したまま次の反応段階へ進めることが可能です。

95373-54-9 structure
商品名:(+)-Benzylmethylphenylsilylacetic Acid
CAS番号:95373-54-9
MF:C16H18O2Si
メガワット:270.398425579071
MDL:MFCD00191393
CID:799399
PubChem ID:87564619
(+)-Benzylmethylphenylsilylacetic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,[methylphenyl(phenylmethyl)silyl]-, (+)- (9CI)
- (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
- (+)-BENZYLMETHYLPHENYLSILYLACETIC ACID
- (-)-Benzylmethylphenylsilylacetic Acid
- Acetic acid, [methylphenyl(phenylmethyl)silyl]-
- 2-(benzyl-methyl-phenylsilyl)acetic acid
- (?)-Benzylmethylphenylsilylacetic acid
- 2-(Benzyl(methyl)(phenyl)silyl)acetic acid
- Acetic acid, 2-[methylphenyl(phenylmethyl)silyl]-
- (+)-Benzylmethylphenylsilylacetic Acid
-
- MDL: MFCD00191393
- インチ: 1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18)
- InChIKey: JIPQZCPYHVQEIZ-UHFFFAOYSA-N
- ほほえんだ: [Si](C([H])([H])[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C(=O)O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 270.10800
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 293
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- ゆうかいてん: 68.0 to 72.0 deg-C
- PSA: 37.30000
- LogP: 3.10510
(+)-Benzylmethylphenylsilylacetic Acid セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
(+)-Benzylmethylphenylsilylacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B535613-10mg |
(+)-Benzylmethylphenylsilylacetic Acid |
95373-54-9 | 10mg |
$ 80.00 | 2022-06-07 | ||
| TRC | B535613-1mg |
(+)-Benzylmethylphenylsilylacetic Acid |
95373-54-9 | 1mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869846-10mg |
(+)-Benzylmethylphenylsilylacetic Acid |
95373-54-9 | 98% | 10mg |
¥120.00 | 2022-10-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152788-100MG |
(+)-Benzylmethylphenylsilylacetic Acid |
95373-54-9 | >98.0%(T) | 100mg |
¥749.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869846-50mg |
(+)-Benzylmethylphenylsilylacetic Acid |
95373-54-9 | 98% | 50mg |
¥546.00 | 2022-10-10 | |
| 1PlusChem | 1P003BT1-100mg |
(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] |
95373-54-9 | >98.0%(T) | 100mg |
$154.00 | 2024-04-19 | |
| Aaron | AR003C1D-50mg |
(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] |
95373-54-9 | 98% | 50mg |
$84.00 | 2025-01-22 | |
| Aaron | AR003C1D-100mg |
(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] |
95373-54-9 | 98% | 100mg |
$108.00 | 2024-07-18 | |
| Aaron | AR003C1D-10mg |
(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] |
95373-54-9 | 98% | 10mg |
$25.00 | 2025-01-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284474-100mg |
(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] |
95373-54-9 | 98% | 100mg |
¥1230.00 | 2024-04-24 |
(+)-Benzylmethylphenylsilylacetic Acid 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
95373-54-9 ((+)-Benzylmethylphenylsilylacetic Acid) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 157047-98-8(Benzomalvin C)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
